2,4-Dimethylcyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound features a cyclohexane ring substituted with two methyl groups at positions 2 and 4, and a sulfonamide group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 2,4-Dimethylcyclohexane-1-sulfonamide, the process would involve the following steps:
Preparation of Sulfonyl Chloride: The sulfonyl chloride can be prepared by reacting thiols with oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).
Formation of Sulfonamide: The sulfonyl chloride is then reacted with 2,4-dimethylcyclohexylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,4-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs with sulfonamide functionality.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethazine: Used in veterinary medicine for its antibacterial activity.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Uniqueness
2,4-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct steric and electronic properties compared to other sulfonamides . This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,4-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
InChI Key |
PKCHDOGVSLFYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.